(4-nitro-1H-pyrazol-1-yl)acetyl chloride
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Overview
Description
(4-nitro-1H-pyrazol-1-yl)acetyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at position 4 and an acetyl chloride group at position 1 of the pyrazole ring makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of 4-nitro-1H-pyrazole with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-nitro-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides, esters, or thioesters: Formed from nucleophilic substitution reactions.
Amino derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
(4-nitro-1H-pyrazol-1-yl)acetyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetyl chloride depends on the specific application and the target molecule. Generally, the compound acts as an acylating agent, transferring its acetyl group to nucleophilic sites on target molecules. This acylation can modify the activity, stability, or interactions of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-nitro-1H-pyrazol-1-yl)methyl chloride: Similar structure but with a methyl group instead of an acetyl group.
(4-nitro-1H-pyrazol-1-yl)ethyl chloride: Similar structure but with an ethyl group instead of an acetyl group.
Uniqueness
(4-nitro-1H-pyrazol-1-yl)acetyl chloride is unique due to the presence of both a nitro group and an acetyl chloride group on the pyrazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHACGOYLZXXTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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